2-(2-Bromo-4-methyl-phenylsulfanyl)-ethanol
Overview
Description
2-(2-Bromo-4-methyl-phenylsulfanyl)-ethanol is an organic compound with a molecular structure that includes a bromine atom, a methyl group, and a phenylsulfanyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-methyl-phenylsulfanyl)-ethanol typically involves the reaction of 2-bromo-4-methylphenol with ethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group replaces the hydroxyl group on the phenol ring, forming the phenylsulfanyl group. The resulting intermediate is then reacted with ethylene oxide to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-methyl-phenylsulfanyl)-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium thiolate (NaSR) can be used under basic conditions.
Major Products Formed
Oxidation: 2-(2-Bromo-4-methyl-phenylsulfanyl)acetaldehyde or 2-(2-Bromo-4-methyl-phenylsulfanyl)acetic acid.
Reduction: 2-(4-Methyl-phenylsulfanyl)-ethanol.
Substitution: 2-(2-Azido-4-methyl-phenylsulfanyl)-ethanol or 2-(2-Methyl-phenylsulfanyl)-ethanol.
Scientific Research Applications
2-(2-Bromo-4-methyl-phenylsulfanyl)-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-Bromo-4-methyl-phenylsulfanyl)-ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: Lacks the ethanol and phenylsulfanyl groups, making it less versatile in chemical reactions.
2-(4-Methyl-phenylsulfanyl)-ethanol:
2-(2-Bromo-phenylsulfanyl)-ethanol: Lacks the methyl group, which can influence its chemical properties and biological activity.
Uniqueness
2-(2-Bromo-4-methyl-phenylsulfanyl)-ethanol is unique due to the presence of both the bromine atom and the phenylsulfanyl group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
2-(2-bromo-4-methylphenyl)sulfanylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c1-7-2-3-9(8(10)6-7)12-5-4-11/h2-3,6,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVRGJGIUZHZCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SCCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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